molecular formula C16H20N4O5 B1679050 Porfiromycin CAS No. 801-52-5

Porfiromycin

Cat. No. B1679050
CAS RN: 801-52-5
M. Wt: 348.35 g/mol
InChI Key: HRHKSTOGXBBQCB-VFWICMBZSA-N
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Description

Porfiromycin is an N-methyl derivative of the antineoplastic antibiotic, mitomycin C, which is isolated from various Streptomyces bacterial species . As an antineoplastic agent, it is under investigation for the treatment of cancer, particularly head and neck cancer .


Molecular Structure Analysis

Porfiromycin belongs to the class of organic compounds known as mitomycins. These are polycyclic compounds with a structure based on an aziridine ring linked to a 7-amino-6-methyl-cyclohexa [b]pyrrolizine-5,8-dione .


Chemical Reactions Analysis

Mitomycins and porfiromycin, generally nonreactive in the natural oxidized state, behave as bifunctional “alkylating” agents upon chemical or enzymatic reduction, followed by spontaneous loss of the tertiary methoxy (hydroxyl) group and formation of an aromatic indole system .


Physical And Chemical Properties Analysis

Porfiromycin has a molecular formula of C16H20N4O5 and a molar mass of 348.359 g/mol . Further physical and chemical properties are not explicitly detailed in the available sources.

Scientific Research Applications

DNA Cross-Linking Mechanism

Porfiromycin, along with mitomycins, exhibits a unique chemical mechanism. In their oxidized state, they are relatively nonreactive but become bifunctional "alkylating" agents upon reduction. This reduction leads to the spontaneous loss of the tertiary methoxy group and the formation of an aromatic indole system. The activated state of porfiromycin allows it to link complementary strands of DNA, particularly in regions with high guanine and cytosine content. This cross-linking is vital for its lethal effect in vivo on certain bacterial and cancer cells (Iyer & Szybalski, 1964).

Selective Toxicity to Hypoxic Cells

Porfiromycin displays preferential toxicity to hypoxic cells, which is significant for treating solid tumors. Studies have shown a direct correlation between the rate of porfiromycin uptake and cytotoxicity under both aerobic and hypoxic conditions. Interestingly, hypoxic cells accumulate porfiromycin at higher concentrations than aerobic cells, suggesting a unique mechanism of drug sequestration in hypoxic environments (Keyes, Rockwell, & Sartorelli, 1987).

Application in Radiation Therapy

Porfiromycin has been explored as an adjunct to radiation therapy, particularly in treating squamous cell carcinoma of the head and neck. Clinical studies indicate that porfiromycin can be used concomitantly with radiation therapy, showing an acceptable toxicity profile and encouraging survival rates in patients with advanced disease (Haffty et al., 1997).

Bioreductive Alkylating Properties

Porfiromycin acts as a bioreductive alkylating agent, which is more toxic to hypoxic cells in vitro compared to mitomycin C. Its ability to kill hypoxic, radiation-resistant cells in solid tumors makes it a potentially effective treatment for solid tumors, especially when combined with radiation therapy (Rockwell, Keyes, & Sartorelli, 1988).

Effect on Cell Cycle

Research on HEP-2 cells revealed that porfiromycin primarily causes arrest during the G2 phase of the cell cycle, along with a temporary suppression of mitotic activity. This indicates its potential impact on cellproliferation and growth in certain cancer cells (Papac, 1967).

Quantum Chemical Studies

Quantum chemical studies on porfiromycin and its analogues, such as mitomycin-C, have been conducted to understand their structural, energetic aspects, and molecular orbital characteristics. These studies provide insight into the molecular behavior of these compounds, which is crucial for developing more effective therapeutic agents (Türker, 2001).

Interaction with Plastids in Euglena gracilis

Studies on Euglena gracilis, a microorganism, showed that porfiromycin can induce bleaching. It affects the organism's plastids and eyespot apparatus, demonstrating its impact on cellular components beyond human cells. This highlights its potential for broader biological research (Kronestedt & Walles, 1975).

DNA Adduct Formation

Porfiromycin has been used to study its interaction with DNA in living cells. The formation of mono- and bis-adducts with DNA under various conditions, including hypoxia, provides crucial insights into the molecular mechanisms of its cytotoxic action and potential for treating hypoxic tumor cells (Tomasz et al., 1991).

Structural and Binding Studies

Structural, conformational, and theoretical binding studies of porfiromycin have been conducted using X-ray, NMR, and molecular mechanics. Understanding the structural and binding characteristics of porfiromycin with DNA enhances knowledge about its mechanism of action and potential applications in cancer therapy (Arora, Cox, & Arjunan, 1990).

properties

IUPAC Name

[(4S,6S,7R,8S)-11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-6-10(17)13(22)9-7(5-25-15(18)23)16(24-3)14-8(19(14)2)4-20(16)11(9)12(6)21/h7-8,14H,4-5,17H2,1-3H3,(H2,18,23)/t7-,8+,14+,16-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHKSTOGXBBQCB-VFWICMBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024646
Record name Porfiromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Porfiromycin

CAS RN

801-52-5
Record name Porfiromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=801-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Porfiromycin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000801525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Porfiromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Porfiromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PORFIROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1WK901OA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,160
Citations
VN Iyer, W Szybalski - Science, 1964 - science.org
Mitomycins and porfiromycin, generally nonreactive in the natural oxidized state, behave as bifunctional "alkylating" agents upon chemical or enzymatic reduction, followed by …
Number of citations: 781 www.science.org
JS Webb, DB Cosulich, JH Mowat… - Journal of the …, 1962 - ACS Publications
… , 76 and assay74 of porfiromycin havebeen reported recently … A, B and C and porfiromycin. 9 Most of the present … ) reacted with methanolic ammonia to give porfiromycin (ID). Although …
Number of citations: 258 pubs.acs.org
JS Webb, DB Cosulich, JH Mowat… - Journal of the …, 1962 - ACS Publications
… In the preceding communication1 we report the interrelations and chromophores of the mitomycins and porfiromycin. In the determination of the rest of the skeletal structure and the …
Number of citations: 64 pubs.acs.org
BS Iyengar, HJ Lin, L Cheng, WA Remers… - Journal of Medicinal …, 1981 - ACS Publications
New mitomycin C and porfiromycin analogues were prepared by treating mitomycin A and JV-methylmitomycin A with a variety of amines, including aziridines, allylamines, propargy …
Number of citations: 57 pubs.acs.org
ER Garrett - Journal of Medicinal Chemistry, 1963 - ACS Publications
… Porfiromycin is active in vitro and in vivo against a variety of Gram-positive … weight 348.2 In this paper the products of porfiromycin degradation were … In this scheme porfiromycin is a …
Number of citations: 45 pubs.acs.org
RS Marshall, MC Paterson, AM Rauth - Biochemical pharmacology, 1991 - Elsevier
The mechanism of aerobic resistance to the quinone-containing anti-tumour agents mitomycin C (MMC) and porfiromycin (PM) has been investigated using non-transformed human …
Number of citations: 53 www.sciencedirect.com
SS Pan - Cancer chemotherapy and pharmacology, 1990 - Springer
The cytotoxicity, metabolism, and DNA alkylation of porfiromycin (PFM) under aerobic and hypoxic conditions were evaluated in P388 murine leukemia cells. Clonogenic assays …
Number of citations: 24 link.springer.com
MF Belcourt, WF Hodnick… - Proceedings of the …, 1996 - National Acad Sciences
… In contrast, porfiromycin was considerably less cytotoxic to … in sensitivity to mitomycin C and porfiromycin in the two FpT-… The antineoplastic drugs mitomycin C (MC) and porfiromycin (…
Number of citations: 94 www.pnas.org
S Pan, R Johnson, H Gonzalez, V Thohan - Cancer research, 1989 - AACR
The mechanism of uptake and efflux of porfiromycin (PFM) by HCT 116 human colon carcinoma cells or freshly obtained human RBC was investigated. The time course of uptake of …
Number of citations: 12 aacrjournals.org
WJM Underberg, H Lingeman - Journal of Pharmaceutical Sciences, 1983 - Elsevier
Aspects of the degradations of mitomycin and porfiromycin were studied. The initial degradation processes of the compounds in an acidic medium were investigated. Influences of pH, …
Number of citations: 62 www.sciencedirect.com

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